5-Ethoxy-1H-pyrrolo[3,2-b]pyridine
Overview
Description
Scientific Research Applications
Electrochromic and Ion Sensor Applications
The research conducted by O. Mert, A. Demir, and A. Cihaner (2013) explored the electrochromic and ion receptor properties of an etheric member based on polybispyrroles. The synthesized polymer exhibited strong stability, reversible redox processes, and good electrochromic material properties, changing colors upon oxidation and reduction. Additionally, it showed selective voltammetric response towards sodium ions among alkali series in an organic medium, making it suitable for metal recovery and ion sensing applications (Mert, Demir, & Cihaner, 2013).
Organic Synthesis and Material Science
In a study by Lan Zhi-li (2011), 5-(1-methylthio)ethyl-2-(trifluoromethyl)pyridine was synthesized from 1-(3-methylthiobut-1-phenyl)pyrrolidine and 4-ethoxy-1,1,1-trifluoro-but-3-en-2-one. This process, particularly the acrolein route, demonstrated an efficient yield, indicating the compound's potential in synthetic resin, antioxidant, and plastic production, underscoring its significance in material science and organic synthesis (Zhi-li, 2011).
Electron Transport Layer in Polymer Solar Cells
A novel n-type conjugated polyelectrolyte synthesized by Lin Hu et al. (2015) for use as an electron transport layer in inverted polymer solar cells highlights the importance of pyrrolopyridine derivatives in enhancing energy conversion efficiency. The material's high conductivity and electron mobility due to its electron-deficient nature and planar structure facilitate electron extraction and reduce exciton recombination, demonstrating the compound's utility in renewable energy technologies (Hu et al., 2015).
Corrosion Inhibition
Research on pyrrolidine derivatives by M. Bouklah et al. (2006) has shown that certain synthesized compounds can serve as effective corrosion inhibitors for steel in sulfuric acid environments. Their study indicates the potential of 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine derivatives in industrial applications, particularly in protecting metal surfaces from corrosive damage (Bouklah, Ouassini, Hammouti, & Idrissi, 2006).
properties
IUPAC Name |
5-ethoxy-1H-pyrrolo[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-2-12-9-4-3-7-8(11-9)5-6-10-7/h3-6,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFWZYJBMYCTNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(C=C1)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564422 | |
Record name | 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70564422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethoxy-1H-pyrrolo[3,2-b]pyridine | |
CAS RN |
23612-31-9 | |
Record name | 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70564422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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